molecular formula C18H18ClNO4 B2677603 ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate CAS No. 107752-88-5

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No. B2677603
CAS RN: 107752-88-5
M. Wt: 347.8
InChI Key: NAOZUHXAJDKWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C18H18ClNO4 and its molecular weight is 347.8. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been investigated for its antimicrobial properties. A study synthesized related thiazole derivatives and evaluated their activity against various microorganisms . Notably, this compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, it demonstrated high antifungal activity against Candida glabrata and Candida albicans.

Computational Insights

Density functional theory (DFT) calculations were performed to explore the thermodynamic parameters of this compound. DFT provides valuable information about molecular energetics, stability, and reactivity. Researchers used computational methods to predict properties like bond energies, electronic structures, and vibrational frequencies .

Chemical Synthesis and Characterization

The compound was synthesized through a series of reactions involving thiourea, phenylisothiocyanate, and 2,4-dinitrophenyl hydrazine. Characterization techniques, including FTIR spectroscopy, 1H NMR, and CHNS elemental analysis, confirmed the structure of the synthesized compound .

Eutectogels-Catalyzed Reactions

While not directly related to this compound, eutectogels (ETGs) have been studied for their catalytic properties. ETGs are solvent-free, green alternatives for chemical reactions. Researchers have explored their use in various organic transformations, including multi-component reactions . Although not specific to our compound, this highlights the broader interest in sustainable catalysis.

properties

IUPAC Name

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-23-18(22)16-14(10-6-8-11(19)9-7-10)15-12(21)4-3-5-13(15)24-17(16)20/h6-9,14H,2-5,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOZUHXAJDKWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

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